Cas no 14617-06-2 (4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid)

4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid is a versatile intermediate in organic synthesis, characterized by its ketone and carboxylic acid functional groups. The presence of dimethoxy substituents on the phenyl ring enhances its electron-rich nature, making it useful in electrophilic aromatic substitution and other coupling reactions. Its oxobutanoic acid moiety allows for further derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. The compound’s stability under standard conditions and well-defined reactivity profile make it a reliable building block for complex molecule synthesis. Its structural features also facilitate studies in medicinal chemistry, particularly in the development of bioactive molecules targeting specific enzymatic pathways.
4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid structure
14617-06-2 structure
Product name:4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid
CAS No:14617-06-2
MF:C12H14O5
MW:238.236564159393
MDL:MFCD01098010
CID:227323
PubChem ID:238196

4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanoic acid,2,4-dimethoxy-g-oxo-
    • 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid
    • 4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid
    • 4-(2,4-Dimethoxy-phenyl)-4-oxo-butyric acid
    • 3-(2',4'-dimethoxybenzoyl)propionic acid
    • 3-(2,4-Dimethoxybenzoyl)-propionic acid
    • 4-(2,4-Dimethoxy-phenyl)-4-oxo-buttersaeure
    • 4-oxo-4-(2,4-dimethoxyphenyl)-butyric acid
    • AC1L60FN
    • AC1Q5VPA
    • CTK4C4837
    • NSC42472
    • ST089995
    • SureCN8475479
    • NSC-42472
    • 3-(20,50-dimethoxybenzoyl) propionic acid
    • 4-(2,4-dimethoxyphenyl)-4-oxobutyric acid
    • DTXSID10285609
    • BB 0217153
    • AKOS000100066
    • NS-03265
    • 4-(2,4-dimethoxyphenyl)-4-oxobutanoicacid
    • boronic acid, b-(3-methyl-4-pyridinyl)-
    • Benzenebutanoic acid, 2,4-dimethoxy-gamma-oxo-
    • FT-0677805
    • 14617-06-2
    • CS-0318517
    • NRTGCJCRCNCNNC-UHFFFAOYSA-N
    • MFCD01098010
    • SCHEMBL8475479
    • HMS1698G04
    • MDL: MFCD01098010
    • Inchi: InChI=1S/C12H14O5/c1-16-8-3-4-9(11(7-8)17-2)10(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15)
    • InChI Key: NRTGCJCRCNCNNC-UHFFFAOYSA-N
    • SMILES: COC1=CC(=C(C=C1)C(=O)CCC(=O)O)OC

Computed Properties

  • Exact Mass: 238.08412
  • Monoisotopic Mass: 238.08412354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.8Ų
  • XLogP3: 1

Experimental Properties

  • PSA: 72.83
  • LogP: 1.75130

4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid Security Information

  • HazardClass:IRRITANT

4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B428403-10mg
4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid
14617-06-2
10mg
$ 50.00 2022-06-07
Fluorochem
038983-5g
4-(2,4-Dimethoxy-phenyl)-4-oxo-butyric acid
14617-06-2 95%
5g
£1753.00 2022-03-01
OTAVAchemicals
1502764-250MG
4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid
14617-06-2 90%
250MG
$137 2023-07-05
Crysdot LLC
CD12140887-1g
4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid
14617-06-2 97%
1g
$356 2024-07-23
Alichem
A019125451-1g
4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid
14617-06-2 95%
1g
562.32 USD 2021-06-16
Fluorochem
038983-2g
4-(2,4-Dimethoxy-phenyl)-4-oxo-butyric acid
14617-06-2 95%
2g
£716.00 2022-03-01
OTAVAchemicals
1502764-100MG
4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid
14617-06-2 90%
100MG
$98 2023-07-05
OTAVAchemicals
1502764-1000MG
4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid
14617-06-2 90%
1g
$286 2023-07-05
TRC
B428403-50mg
4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid
14617-06-2
50mg
$ 160.00 2022-06-07
Alichem
A019125451-250mg
4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid
14617-06-2 95%
250mg
238.35 USD 2021-06-16

Additional information on 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid

Research Briefing on 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid (CAS: 14617-06-2): Recent Advances and Applications

4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid (CAS: 14617-06-2) is a chemically synthesized compound with significant potential in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. This briefing provides an overview of the latest research findings, focusing on its synthesis, biological activities, and potential applications in drug discovery.

Recent literature has emphasized the compound's utility in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its use as a precursor in the development of kinase inhibitors, showcasing its potential in targeting cancer-related pathways. The compound's unique structural features, including the dimethoxyphenyl and oxobutanoic acid moieties, contribute to its ability to interact with various biological targets, making it a valuable scaffold for drug design.

In addition to its synthetic applications, 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid has been investigated for its direct biological effects. A recent in vitro study revealed its anti-inflammatory properties, with the compound showing significant inhibition of pro-inflammatory cytokines in macrophage cells. These findings suggest its potential as a lead compound for developing anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Further research has explored the compound's pharmacokinetic properties, including its stability, solubility, and metabolic pathways. A 2024 study in Drug Metabolism and Disposition reported that the compound exhibits favorable metabolic stability in human liver microsomes, with minimal degradation over time. This property enhances its suitability as a drug candidate, as it suggests a prolonged half-life and reduced risk of rapid clearance in vivo.

Despite these promising findings, challenges remain in optimizing the compound's efficacy and safety profile. Current research is focused on structural modifications to enhance its bioavailability and reduce potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance the compound into preclinical trials, with the goal of identifying its therapeutic potential in a broader range of diseases.

In conclusion, 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid (CAS: 14617-06-2) represents a promising candidate in chemical biology and drug discovery. Its dual role as a synthetic intermediate and a bioactive molecule underscores its versatility, while ongoing research continues to uncover new applications and refine its properties. Future studies will likely focus on translational research to bridge the gap between laboratory findings and clinical applications.

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